2-Methylcyclohept-2-en-1-one
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Overview
Description
2-Methylcyclohept-2-en-1-one is an organic compound with the molecular formula C8H12O. It is a seven-membered ring ketone with a methyl group and a double bond. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylcyclohept-2-en-1-one can be synthesized through several methods. One common approach involves the cyclization of suitable precursors under acidic or basic conditions. For instance, the reaction of 2-methylcyclohexanone with a strong base can lead to the formation of the desired compound through an intramolecular aldol condensation .
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic processes. The use of palladium or rhodium catalysts can facilitate the cyclization and dehydrogenation of suitable precursors, leading to high yields of the target compound .
Chemical Reactions Analysis
Types of Reactions: 2-Methylcyclohept-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the carbonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as organolithium compounds and Grignard reagents are commonly employed.
Major Products:
Oxidation: Carboxylic acids and esters.
Reduction: Alcohols.
Substitution: Various substituted cycloheptanones.
Scientific Research Applications
2-Methylcyclohept-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of 2-Methylcyclohept-2-en-1-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. The presence of the ketone group allows it to participate in hydrogen bonding and other interactions, influencing its reactivity and biological effects .
Comparison with Similar Compounds
- 2-Methylcyclohexanone
- 2-Cyclohexen-1-one
- Cycloheptanone
- Cyclohept-2-en-1-one
Comparison: 2-Methylcyclohept-2-en-1-one is unique due to its seven-membered ring structure and the presence of both a methyl group and a double bond. This combination of features imparts distinct reactivity and properties compared to its six-membered ring analogs like 2-Methylcyclohexanone and 2-Cyclohexen-1-one. The larger ring size and additional unsaturation make it more versatile in synthetic applications .
Properties
IUPAC Name |
2-methylcyclohept-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-7-5-3-2-4-6-8(7)9/h5H,2-4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEGBZRAOCYTJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCCCC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10500925 |
Source
|
Record name | 2-Methylcyclohept-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10500925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65371-57-5 |
Source
|
Record name | 2-Methylcyclohept-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10500925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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